Roxatidine Acetate Hydrochloride
Description
Roxatidine acetate hydrochloride (2-acetoxy-N-[3-[m-(1-piperidinylmethyl) phenoxy]propyl] acetamide hydrochloride) is a competitive histamine H2 receptor antagonist. It is administered orally and rapidly converted to its active metabolite, roxatidine, via hydrolysis by esterases in the small intestine, plasma, and liver . The drug inhibits gastric acid secretion by blocking histamine binding to H2 receptors on parietal cells, thereby reducing intracellular cyclic AMP concentrations .
Clinically marketed under brands like Roxit®, Roxan®, and Rozaltat®, it is used to treat peptic ulcers, gastritis, and reflux esophagitis . Its pharmacokinetic profile includes high oral bioavailability (>95%), rapid absorption, and a plasma half-life of 4–6 hours in adults .
Properties
IUPAC Name |
[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCTJHCXOHWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046670 | |
| Record name | Roxatidine acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93793-83-0 | |
| Record name | Roxatidine acetate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93793-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxatidine acetate hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093793830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | roxatidine acetate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Roxatidine acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Roxatidine Acetate Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROXATIDINE ACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60426GOR1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Optimization
The method disclosed in CN113135874A involves three sequential reactions starting from 2-(piperidin-1-ylmethyl)phenol (Formula I).
Step 1: Alkylation with 1,3-Dichloropropane
Compound I reacts with 1,3-dichloropropane in the presence of a base (e.g., K₂CO₃, NaOH) at 50–100°C. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity, achieving yields of 78–85%.
Step 2: Cyclization with 2,4-Oxazolidinedione
The alkylated intermediate undergoes nucleophilic substitution with 2,4-oxazolidinedione in ethanol or acetonitrile at 60–80°C. This step introduces the oxazolidinone ring, critical for H₂ receptor binding.
Step 3: Acetylation
The final acylation employs acetic anhydride or potassium acetate in tetrahydrofuran (THF) at 80–120°C. Post-treatment includes recrystallization from acetone to isolate roxatidine acetate hydrochloride with ≥98% purity.
Table 1: Reaction Conditions for Three-Step Synthesis
| Step | Reactant | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1,3-Dichloropropane | DMF | K₂CO₃ | 80 | 83 |
| 2 | 2,4-Oxazolidinedione | Ethanol | NaOH | 70 | 79 |
| 3 | Acetic anhydride | THF | – | 100 | 88 |
Advantages and Limitations
This route avoids hazardous reagents like phosgene but requires strict temperature control during acylation to prevent diacetyl byproducts. The use of DMF complicates solvent recovery, increasing production costs.
Coupling Agent-Mediated Synthesis
Glycolic Acid Coupling Strategy
CN104311510A describes an alternative approach using N-(3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)acetamide (Formula III) as a key intermediate.
Reaction Design
- Amide Bond Formation : 3-Piperidinylmethylphenoxypropylamine reacts with glycolic acid using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in chloroform at 0–5°C.
- Acetylation : The intermediate is treated with acetyl chloride in acetone, yielding this compound after crystallization.
Table 2: Optimization of Coupling Reaction
| Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC | Chloroform | 0–5 | 4 | 75 |
| EDC | Dichloromethane | 0–5 | 5 | 72 |
Industrial Scalability
This method eliminates 1,3-dichloropropane, reducing genotoxic impurity risks. However, carbodiimide coupling agents are moisture-sensitive, necessitating anhydrous conditions.
Oxalic Acid-Assisted Crystallization
Multi-Step Synthesis with Purification Enhancements
CN101717363B outlines a synthesis starting from m-hydroxybenzaldehyde and piperidine:
Step 1: Reductive Amination
m-Hydroxybenzaldehyde reacts with piperidine and sodium borohydride (NaBH₄) in methanol to form 3-(piperidin-1-ylmethyl)phenol. Yield: 89%.
Step 2: Etherification
The phenol intermediate couples with 3-chloropropylamine hydrochloride in DMSO at 60°C, followed by toluene extraction to isolate N-[3-(3-aminopropoxy)benzyl]piperidine.
Step 3: Oxyacetic Acid Condensation
Reacting the amine with oxyacetic acid at 150°C for 5 hours forms roxatidine oxalate, which is converted to the hydrochloride salt using oxalic acid.
Table 3: Critical Parameters for Oxalic Acid Route
| Parameter | Value/Detail |
|---|---|
| Reaction Temperature | 140–160°C |
| Solvent for Crystallization | 95% Ethanol |
| Final Purity | 99.2% (HPLC) |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
The three-step alkylation route offers the best balance of yield and scalability, while the oxalic acid method excels in purity. Coupling agent-mediated synthesis is less favored due to cost and handling challenges.
Chemical Reactions Analysis
Types of Reactions
Roxatidine acetate hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced to its primary amine form.
Substitution: Various substitution reactions can occur, particularly involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
Gastrointestinal Disorders
Roxatidine acetate hydrochloride is predominantly employed for treating conditions characterized by excessive gastric acid production, such as:
- Peptic Ulcers: It aids in healing ulcers by inhibiting gastric acid secretion.
- Gastroesophageal Reflux Disease (GERD): The compound alleviates symptoms by reducing acid reflux.
- Zollinger-Ellison Syndrome: Roxatidine is effective in managing this rare condition that causes excessive gastric acid production.
Clinical Studies
A study highlighted the pharmacokinetics of roxatidine in pediatric patients, demonstrating its efficacy in treating various acid-related disorders. Pediatric patients aged 5 to 14 were administered roxatidine capsules, with blood samples collected to assess plasma concentrations and therapeutic effects .
Pharmaceutical Development
Researchers utilize this compound in the formulation of new medications aimed at enhancing gastrointestinal health. Its properties as an H2-receptor antagonist make it a valuable candidate for developing innovative therapies targeting acid-related conditions.
Case Study: Bioequivalence Studies
A study evaluated the bioequivalence between generic and branded formulations of roxatidine, confirming that the generic version met the required pharmacokinetic parameters . This research supports the ongoing development of accessible treatment options for patients.
Clinical Research
Roxatidine is integral to clinical trials assessing new treatments for gastrointestinal disorders. Its inclusion helps establish safety and efficacy profiles for emerging therapies.
Combination Therapies
The compound is often used in conjunction with other medications to enhance treatment outcomes for patients with complex gastrointestinal issues. This multi-faceted approach allows for more effective management of symptoms and complications.
Veterinary Medicine
Recent explorations have extended the applications of this compound to veterinary medicine. It is being investigated for its potential to treat similar gastrointestinal conditions in animals, thus broadening its relevance beyond human health.
Anti-inflammatory Applications
Emerging research indicates that roxatidine may possess anti-inflammatory properties. A study demonstrated its effectiveness in alleviating symptoms of atopic dermatitis in mouse models, suggesting potential applications in dermatological conditions .
Data Summary Table
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Gastrointestinal Disorders | Peptic ulcers, GERD, Zollinger-Ellison | Effective in reducing gastric acid production |
| Pharmaceutical Development | New medication formulations | Supports innovation in gastrointestinal treatments |
| Clinical Research | Trials for acid-related disorders | Assesses safety and efficacy |
| Veterinary Medicine | Treatment for animal gastrointestinal issues | Expanding therapeutic applications |
| Anti-inflammatory Applications | Atopic dermatitis | Demonstrated reduction of skin inflammation |
Mechanism of Action
Roxatidine acetate hydrochloride works by competitively inhibiting histamine at the parietal cell H2 receptor. This inhibition suppresses the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. The compound achieves this by blocking histamine released by enterochromaffin-like cells in the stomach from binding to parietal cell H2 receptors, thereby reducing acid secretion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacodynamic Differences
Roxatidine acetate hydrochloride differs structurally from earlier H2 antagonists (e.g., cimetidine, ranitidine) by replacing the urea-like moiety and thiabutyl chain with a propyloxy connecting chain and acetamide group (Figure 1) . This modification enhances selectivity for H2 receptors and reduces off-target effects.
Pharmacokinetic and Metabolic Profile
- Metabolism : Roxatidine undergoes hepatic hydroxylation via CYP2C19 and CYP3A4, producing 15 metabolites (identified in rats and dogs) . Deuterium labeling studies confirm oxidative modifications to the piperidine ring .
- Formulation Stability : Forms a 1:1 inclusion complex with β-cyclodextrin, enhancing solubility without altering therapeutic activity .
- Extended-Release Formulations : Maintain >93% potency in sustained-release capsules, validated via HPLC and spectrophotometric methods .
Biological Activity
Roxatidine acetate hydrochloride (RXA) is a potent histamine H2 receptor antagonist primarily used in the treatment of various gastrointestinal disorders, including gastric ulcers and gastroesophageal reflux disease (GERD). This article delves into the biological activities of RXA, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications beyond its traditional uses.
Roxatidine functions as a competitive inhibitor of histamine at the H2 receptors located on parietal cells in the stomach. This inhibition leads to a significant reduction in gastric acid secretion through two primary mechanisms:
- Blocking Histamine Binding : RXA prevents histamine released from enterochromaffin-like (ECL) cells from binding to H2 receptors on parietal cells, thereby inhibiting acid secretion.
- Modulating Other Secretagogues : The drug also diminishes the effects of other substances that promote acid secretion, such as gastrin and acetylcholine, when H2 receptors are blocked .
Pharmacokinetics
- Bioavailability : Roxatidine has a bioavailability of approximately 80-90% when administered orally.
- Metabolism : It undergoes hepatic deacetylation with minor involvement from cytochrome P450 enzymes (CYP2D6 and CYP2A6).
- Half-Life : The elimination half-life ranges from 5 to 7 hours.
- Excretion : The drug is primarily excreted via the renal system .
Gastrointestinal Disorders
Roxatidine is mainly indicated for:
- Gastric ulcers
- Zollinger-Ellison syndrome
- Erosive esophagitis
- GERD
Clinical studies have shown that a single bedtime dose of 150 mg is more effective in suppressing nocturnal acid secretion compared to lower doses administered multiple times throughout the day .
Anti-inflammatory and Anti-allergic Properties
Recent research has explored the potential of RXA in treating inflammatory conditions such as atopic dermatitis. Studies indicate that RXA exhibits anti-inflammatory effects by:
- Inhibiting activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in macrophages.
- Reducing mast cell-mediated allergic responses by decreasing histamine levels in stimulated cells .
Case Studies
- Atopic Dermatitis : A study investigating RXA's effects on keratinocytes revealed that it significantly upregulated mRNA levels of key proteins involved in skin barrier function, such as filaggrin , and transcription factors like AhR and SIRT1 , suggesting its potential role in managing skin inflammatory diseases .
- Gastric Acid Secretion : A pharmacodynamic study demonstrated that 150 mg doses effectively suppress gastric acid secretion, establishing RXA as a viable option for patients with severe acid-related disorders .
Comparative Efficacy Table
| Parameter | This compound | Other H2 Antagonists (e.g., Ranitidine) |
|---|---|---|
| Bioavailability | 80-90% | 50-60% |
| Half-Life | 5-7 hours | 2-3 hours |
| Dosing Frequency | Once daily | Multiple doses required |
| Anti-inflammatory Effects | Yes | Limited |
Q & A
Q. Why do pharmacokinetic parameters differ between immediate-release and sustained-release formulations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
